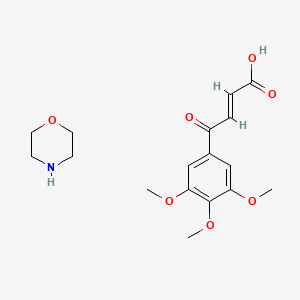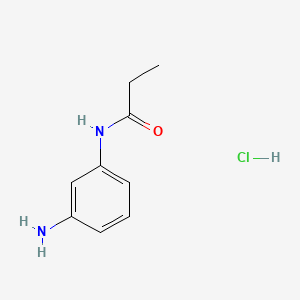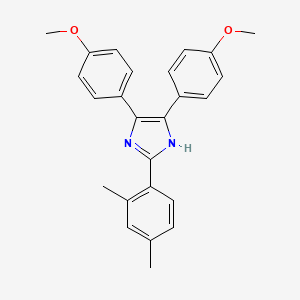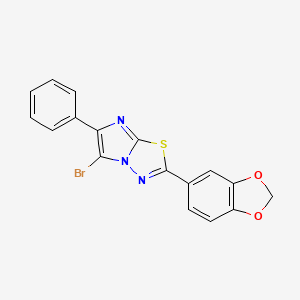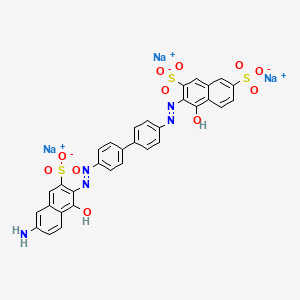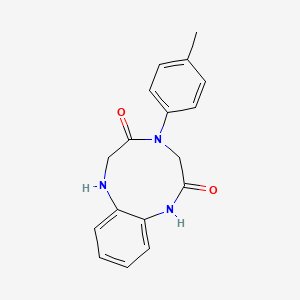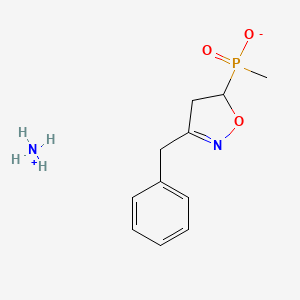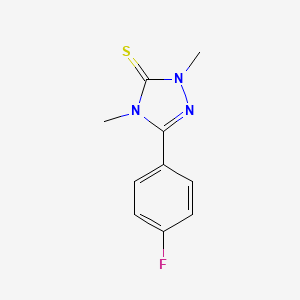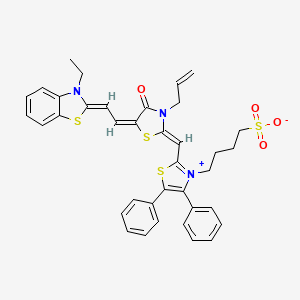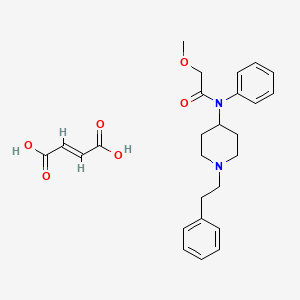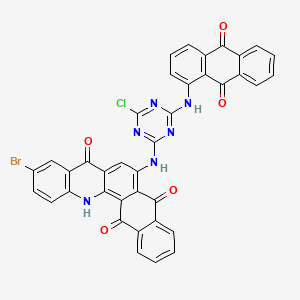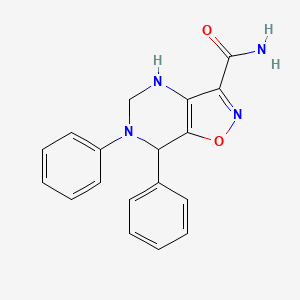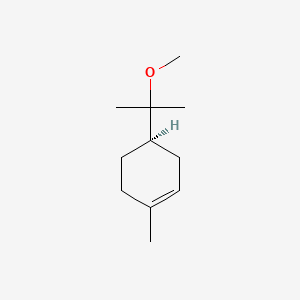
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- is an organic compound with a complex structure It is a derivative of cyclohexene, characterized by the presence of a methoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- typically involves multiple steps. One common method includes the alkylation of cyclohexene with a suitable alkylating agent under controlled conditions. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a variety of substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-
- Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4S)-
- Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R, 4S)-
Uniqueness
Cyclohexene, 4-(1-methoxy-1-methylethyl)-1-methyl-, (4R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemical configuration can result in different physical and chemical properties compared to its isomers.
Propiedades
Número CAS |
30199-25-8 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C11H20O/c1-9-5-7-10(8-6-9)11(2,3)12-4/h5,10H,6-8H2,1-4H3/t10-/m0/s1 |
Clave InChI |
YWJHQHJWHJRTAB-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC[C@@H](CC1)C(C)(C)OC |
SMILES canónico |
CC1=CCC(CC1)C(C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


